Mass Spectrometric Distinguishability: +15 Da Mass Shift Enables Unambiguous Analyte Quantitation
Triphenylamine-d15 possesses a molecular weight of 260.41 g/mol, exactly 15 mass units greater than non-deuterated triphenylamine (245.32 g/mol) . This +15 Da shift arises from complete substitution of all 15 hydrogen atoms with deuterium, producing a monoisotopic mass of 260.2146 Da compared to 245.1204 Da for the unlabeled compound . In LC-MS/MS analysis, this mass differential enables baseline resolution of the internal standard (Triphenylamine-d15) from the target analyte (triphenylamine) without interference from the M+1 (~1.1% relative abundance) or M+2 (~0.006% relative abundance) natural isotopic peaks of the non-deuterated species, which could otherwise confound quantitation at low analyte concentrations .
| Evidence Dimension | Molecular weight (Da) and isotopic envelope separation |
|---|---|
| Target Compound Data | 260.41 g/mol (average mass); 260.2146 Da (monoisotopic mass); +15 Da shift; isotopic enrichment ≥98 atom% D |
| Comparator Or Baseline | Triphenylamine (non-deuterated): 245.32 g/mol average mass; 245.1204 Da monoisotopic mass |
| Quantified Difference | +15 Da (6.1% mass increase); baseline resolution of m/z peaks in MS |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC-MS; QQQ or Q-TOF mass analyzer |
Why This Matters
This unambiguous mass separation is a prerequisite for accurate isotope dilution quantitation; without it, the internal standard signal cannot be reliably distinguished from the analyte, precluding validated bioanalytical method development.
